3-Fluoro-2-methoxybenzylamine
Description
Significance of Benzylamine (B48309) Scaffolds in Organic and Medicinal Chemistry
The benzylamine motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of biological target. semanticscholar.orgnih.govazurewebsites.netchemicalbook.com This versatility has established benzylamines as a focal point in the development of new therapeutic agents and functional materials. bldpharm.com
Benzylamines are fundamental building blocks in organic synthesis. bldpharm.comvwr.com They serve as precursors for a wide array of more complex molecules, including pharmaceuticals and agrochemicals. vwr.com Industrially, they are often produced through the reaction of benzyl (B1604629) chloride with ammonia (B1221849) or by the reduction of benzonitrile (B105546). A key application involves their use as a masked form of ammonia; the benzyl group can be attached to a nitrogen atom and later removed through hydrogenolysis, a process useful in the synthesis of secondary and tertiary amines. Their role as an intermediate is critical in the production of fine chemicals, dyes, and polymers. vwr.com
The structural features of benzylamines make them excellent candidates for ligands in coordination chemistry and catalysis. They can coordinate with metal ions to form stable complexes, some of which exhibit significant catalytic activity. For instance, Schiff bases derived from benzylamines are used in various catalytic reactions. Recently, benzylamine coupling reactions have been explored as model systems to test the photocatalytic potential of new materials like metal-organic frameworks (MOFs). Furthermore, benzylamine-based ligands have been instrumental in designing inhibitors for enzymes such as serine proteases by binding to specific pockets in the enzyme's active site. nih.gov
The benzylamine scaffold is a recurring motif in a vast number of biologically active compounds and approved drugs. azurewebsites.net Its presence can be found in molecules designed to treat a range of conditions, demonstrating activities such as anticancer, anti-inflammatory, and antimicrobial effects. azurewebsites.netchemicalbook.com For example, benzylamine derivatives have been synthesized and evaluated as potent inhibitors of the neuropathogenic "brain-eating" amoeba Naegleria fowleri. The ability of the benzylamine core to be readily functionalized allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties for a specific biological target.
Impact of Fluorination in Drug Design and Development
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic profile. It is estimated that 20-30% of all modern pharmaceuticals contain at least one fluorine atom. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug's behavior.
Fluorine's powerful electron-withdrawing nature can significantly alter the physicochemical properties of a molecule. This includes modulating the acidity or basicity (pKa) of nearby functional groups. For instance, placing a fluorine atom near a basic amine group, as in many benzylamine-based drugs, can lower its pKa. This reduction in basicity can improve a drug's bioavailability by allowing it to pass more easily through biological membranes.
Fluorination also affects a molecule's lipophilicity (hydrophobicity), which is a critical factor for membrane permeability and binding to biological targets. While replacing a single hydrogen atom with fluorine typically causes only a modest increase in lipophilicity, the strategic placement of fluorine can be used to fine-tune this property to achieve an optimal balance between solubility and membrane penetration.
One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it much more resistant to oxidative metabolism by enzymes like the cytochrome P450 family. By strategically placing fluorine atoms at sites on a molecule that are susceptible to metabolic attack, chemists can block these pathways, leading to a longer drug half-life and improved pharmacokinetic profile. This increased stability means the drug remains in the body for a longer period, potentially allowing for less frequent dosing.
Structure
3D Structure
Properties
IUPAC Name |
(3-fluoro-2-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGJLRXKGHPGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291833 | |
| Record name | 3-Fluoro-2-methoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-49-0 | |
| Record name | 3-Fluoro-2-methoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-methoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Profile of 3 Fluoro 2 Methoxybenzylamine
3-Fluoro-2-methoxybenzylamine is a substituted benzylamine (B48309) that incorporates these strategic chemical features. Its structure consists of a benzene (B151609) ring substituted with an aminomethyl group (-CH₂NH₂), a fluorine atom at position 3, and a methoxy (B1213986) group (-OCH₃) at position 2. This specific arrangement of substituents is not arbitrary but is designed for use as a specialized building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₀FNO | |
| Molecular Weight | 155.17 g/mol | |
| CAS Number | 916420-49-0 | |
| MDL Number | MFCD09025368 | |
| Appearance | White solid | |
| Melting Point | 136-138 °C |
Detailed Research Findings
Overview of Methoxybenzylamine Derivatives in Academic Research
Among the various substituted benzylamines, methoxybenzylamine derivatives have garnered considerable attention in academic research due to their diverse applications. The position of the methoxy (B1213986) group on the benzene ring (ortho, meta, or para) can significantly alter the compound's properties and reactivity, leading to a wide range of uses.
For instance, 4-methoxybenzylamine (B45378) has been utilized in the synthesis of novel fatty acid amides with potential antimicrobial activity. nih.govresearchgate.net It has also been a key component in the development of Schiff bases that act as corrosion inhibitors for mild steel. tandfonline.comtandfonline.comresearchgate.net The methoxy group, with its electron-donating nature, can influence the adsorption of these molecules onto the metal surface, thereby providing a protective layer.
2-Methoxybenzylamine (B130920) and 3-methoxybenzylamine (B130926) are also valuable building blocks in organic synthesis. guidechem.comguidechem.com They serve as precursors for the synthesis of various heterocyclic compounds and have been used in the development of chemosensors. researchgate.net The reactivity of these isomers in reactions such as lithiation has been explored to create a diverse array of substituted benzylamine derivatives. researchgate.net Furthermore, the conformational preferences of methoxy-substituted benzylamines have been studied to understand their behavior in different chemical environments. colostate.edu
The specific compound of interest in this article, This compound , combines the electronic effects of both a fluorine and a methoxy substituent. While specific research on this particular derivative is less abundant in publicly available literature compared to its parent methoxybenzylamines, its structural features suggest potential applications in areas where fine-tuning of electronic and conformational properties is crucial. The hydrochloride salt of this compound is commercially available, indicating its use as a building block in chemical synthesis. bldpharm.combldpharm.com
Interactive Data Table: Properties of Methoxybenzylamine Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Methoxybenzylamine | 6850-57-3 | C8H11NO | 137.18 | Colorless liquid |
| 3-Methoxybenzylamine | 5071-96-5 | C8H11NO | 137.18 | Colorless to light yellow liquid |
| 4-Methoxybenzylamine | 2393-23-9 | C8H11NO | 137.18 | Colorless to pale yellow liquid |
| This compound | 916420-49-0 | C8H10FNO | 155.17 | Not specified |
| This compound HCl | 1214383-89-7 | C8H11ClFNO | 191.63 | Not specified |
General Strategies for Fluorinated Benzylamine Synthesis
The synthesis of fluorinated benzylamines often employs robust reactions that can tolerate the presence of the highly electronegative fluorine atom. These methods are adaptable for creating a wide library of compounds.
Nucleophilic aromatic substitution (SNAr) is a key method for forming C-N bonds in activated aromatic systems. In the context of fluorinated aromatics, a leaving group (often a halogen other than fluorine, or a nitro group) is displaced by an amine nucleophile. The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction. For instance, SNAr reactions on substrates like 2-fluoronitrobenzene with benzylamine can proceed efficiently. d-nb.info
Another approach involves the direct activation of C–F bonds, which are typically very strong and unreactive. nih.govsemanticscholar.org Research has shown that hydrogen bond donors like water, alcohols, or hexafluoroisopropanol (HFIP) can activate benzylic C-F bonds towards nucleophilic substitution. nih.govsemanticscholar.orgbeilstein-journals.org This activation can proceed through different mechanistic pathways, including SN1 (dissociative) or SN2 (associative), depending on the nucleophile and the specific activating agent used. nih.govsemanticscholar.org For example, using a water/isopropanol mixture as the activator for benzyl fluoride (B91410) substitution reactions tends to favor a highly associative SN2-like pathway. nih.govbeilstein-journals.org
Reductive amination is one of the most direct and widely used methods for preparing amines. tandfonline.comacs.org This one-pot reaction typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. tandfonline.comacs.org
This strategy is highly applicable to the synthesis of fluorinated benzylamines, starting from commercially available fluorobenzaldehydes. tandfonline.com Various reducing agents can be employed. While sodium cyanoborohydride has been historically popular, its toxicity has led to the development of safer alternatives. tandfonline.com A combination of zinc borohydride (B1222165) with zinc chloride has been identified as an efficient and safe system for the reductive amination of fluoroaldehydes, providing high yields and being suitable for large-scale preparations. tandfonline.com Other systems like sodium borohydride on wet clay or in glycerol (B35011) have also been developed as green, effective alternatives for the reductive amination of various aldehydes. ias.ac.ingoogle.com
| Reagent System | Substrates | Key Advantages | Reference |
|---|---|---|---|
| Zinc Borohydride / Zinc Chloride | Fluorobenzaldehydes, secondary amines | High yields, safer alternative to NaBH3CN, scalable | tandfonline.com |
| Sodium Borohydride / Wet Clay | Carbonyl compounds, amines | Solvent-free, microwave-assisted | google.com |
| Sodium Borohydride / Glycerol | Aromatic aldehydes, amines | Green, catalyst-free, rapid transformation, high yield | ias.ac.in |
| Co/Sc Bimetallic Catalyst / H2 | Alcohols, aldehydes, ketones, ammonia (B1221849) | Sustainable, uses abundant metals, forms primary, secondary, or tertiary amines | uni-bayreuth.de |
Complex substituted benzylamines are often synthesized through multi-step sequences. beilstein-journals.orgnih.gov These routes offer flexibility in introducing various functional groups onto the aromatic ring in a controlled manner. A typical sequence might involve the nitration of a substituted benzene ring, followed by reduction of the nitro group to an amine. Further modifications can include halogenation, diazotization, and subsequent substitution reactions to build the desired substitution pattern before finally elaborating the benzylamine side chain. For example, the synthesis of N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine involved a multi-step process starting from 2,5-dibromonitrobenzene. nih.gov Similarly, convenient processes for synthesizing fluorinated phenylalanine, an amino acid with a benzylamine backbone, have been reported starting from substituted benzylamines or via a multi-step Erlenmeyer azalactone synthesis from fluorinated benzaldehydes. beilstein-journals.org
Specific Routes to this compound and Analogues
The direct synthesis of this compound and its structural relatives often involves the transformation of a precursor that already contains the desired aromatic substitution pattern.
A common and direct method for synthesizing substituted benzylamines is the reduction of a corresponding functional group at the benzylic position. For instance, the synthesis of 3,5-Difluoro-4-methoxybenzylamine was achieved by the reduction of 3,5-difluoro-4-methoxybenzaldehyde (B1316960) methoxime using borane (B79455) in tetrahydrofuran, affording the target benzylamine in 50% yield. prepchem.com This approach is applicable to the synthesis of this compound, likely starting from 3-fluoro-2-methoxybenzaldehyde (B1315121) or its corresponding oxime or nitrile. The reduction of a benzonitrile (B105546) or an amide are also viable pathways to the benzylamine.
An alternative strategy involves the formation of an amide bond, followed by reduction. Specifically, a fluoro- and methoxy-substituted benzoic acid, such as 5-fluoro-2-methoxy-benzoic acid, can be used as a starting material. google.comgoogle.com The synthesis proceeds in several steps:
Activation of the Carboxylic Acid : The benzoic acid is first converted into a more reactive species, such as an acid chloride. This is typically achieved using a chlorinating agent like thionyl chloride or oxalyl chloride. google.comgoogle.com
Amide Coupling : The resulting 5-fluoro-2-methoxy-benzoyl chloride is then reacted with an amine source to form an amide. For example, coupling with 4-(aminomethyl)benzoic acid yields 4-[[(5-fluoro-2-methoxy-benzoyl)amino]methyl]benzoic acid. google.comgoogle.com Direct amidation of carboxylic acids without prior activation is also possible using catalysts like titanium tetrafluoride (TiF4), which has been shown to be effective for a range of aromatic and aliphatic acids with various amines. rsc.org
Reduction : The final step, though not explicitly detailed for this specific sequence in the search results, would involve the reduction of the amide carbonyl group to a methylene (B1212753) group (–CH₂–), yielding the target benzylamine. Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are commonly used for this transformation.
This amidation-reduction sequence is a versatile method for accessing benzylamines from readily available benzoic acid derivatives.
| Starting Material | Reagents/Catalyst | Intermediate/Product | Significance | Reference |
|---|---|---|---|---|
| 5-Fluoro-2-methoxy-benzoic acid | 1. Thionyl chloride; 2. 4-(aminomethyl)benzoic acid | 4-[[(5-Fluoro-2-methoxy-benzoyl)amino]methyl]benzoic acid | Forms a key amide intermediate for further derivatization. | google.comgoogle.com |
| Aromatic Carboxylic Acids | TiF4 (10 mol%), Amine, Toluene (reflux) | Secondary and Tertiary Amides | Direct amidation protocol avoiding acid activation. | rsc.org |
| Benzoic Acid Derivatives | Pd(OAc)2, Ac-Gly-OH, Cu(OAc)2, O2 | meta-C–H Olefinated Products | Demonstrates functionalization of benzoic acid derivatives at the meta-position. | nih.govscispace.com |
Amine Reactivity in Organic Synthesis
The primary amine group of this compound is the principal site of its reactivity, enabling its participation in a variety of fundamental organic transformations.
Formation of Schiff Bases and Imines
The condensation of primary amines with carbonyl compounds to form Schiff bases or imines is a foundational reaction in organic chemistry. nih.gov this compound readily undergoes this reaction with various aldehydes. The formation of the characteristic azomethine (C=N) group is central to this transformation. nih.gov The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.
The reactivity in imine formation can be influenced by the electronic properties of the substituents on the benzylamine. Electron-donating groups, such as a methoxy group, can enhance the coupling reaction between the benzylamine and the intermediate aldehyde, while strong electron-withdrawing groups like fluorine can have the opposite effect. researchgate.net In a general context, benzylamine, a strong nucleophile, reacts efficiently with various aromatic aldehydes, including those with electron-donating (methoxy) and electron-withdrawing (fluoro) groups, to produce imines in excellent yields, often without the need for a catalyst. scirp.org For instance, a new bidentate Schiff base ligand was synthesized through the condensation of 2-methoxybenzylamine with 2,3-dihydroxybenzaldehyde (B126233) in a methanolic solution. researchgate.netscience.gov
Table 1: Examples of Schiff Base/Imine Formation with Substituted Benzylamines This table is illustrative of the general reaction type.
| Amine Reactant | Aldehyde Reactant | Product Type | Yield | Reference |
|---|---|---|---|---|
| p-Methoxybenzylamine | Various Aldehydes | Imine | ~81-89% selectivity | google.com |
| Benzylamine | p-Fluorobenzaldehyde | Fluorinated Imine | Excellent | scirp.org |
| 2-Methoxybenzylamine | 2,3-Dihydroxybenzaldehyde | Schiff Base Ligand | Not specified | researchgate.net |
Amidation Reactions
This compound serves as a key amine component in amidation reactions to form N-aryl amides. These reactions typically involve coupling the amine with a carboxylic acid or its derivative. A direct example is the synthesis of N-(3-fluoro-2-methoxybenzyl)-5-methoxybenzothiophene-2-carboxamide, which was achieved by reacting this compound with 5-methoxybenzothiophene-2-carboxylic acid using HBTU as a coupling agent and triethylamine (B128534) as a base. nih.gov
The conditions for amidation can vary widely. Modern methods allow for the direct amidation of esters with amines, sometimes even using water as a green solvent, where the phenoxy group of a phenyl ester acts as a good leaving group. rsc.org Other approaches utilize boron-based catalysts, such as those derived from boric acid, which activate the carboxylic acid for nucleophilic attack by the amine. whiterose.ac.uk For instance, tri-fluoroethyoxyborate has been used to couple phenylacetic acid and 2-methoxybenzylamine in high yield. whiterose.ac.uk
Table 2: Synthesis of Amides from Benzylamine Derivatives
| Amine | Carboxylic Acid/Ester | Coupling Method/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | 5-Methoxybenzothiophene-2-carboxylic acid | HBTU, Triethylamine | N-(3-fluoro-2-methoxybenzyl)-5-methoxybenzothiophene-2-carboxamide | 93.6% | nih.gov |
| 3-Fluoro-4-methoxybenzylamine | 5-Methoxybenzothiophene-2-carboxylic acid | HBTU, Triethylamine | N-(3-fluoro-4-methoxybenzyl)-5-methoxybenzothiophene-2-carboxamide | 86.4% | nih.gov |
| 2-Methoxybenzylamine | Phenylacetic acid | B(OCH2CF3)3 | N-(2-methoxybenzyl)phenylacetamide | 99% | whiterose.ac.uk |
| 4-Methoxybenzylamine | Fatty Acids | DCC, DMAP | Fatty Acid Amides | 84-90% | researchgate.net |
Alkylation Reactions
The nitrogen atom of this compound can be alkylated to form secondary or tertiary amines. Reductive alkylation (or reductive amination) is a common method for this transformation. This process involves the initial formation of an imine or Schiff base by reacting the amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding alkylated amine.
A specific application involves the reductive alkylation of an amine with 4-fluoro-3-methoxybenzaldehyde, a compound structurally related to the aldehyde counterpart of this compound. researchgate.net In this procedure, the aldehyde and an amine were reacted in the presence of titanium(IV) isopropoxide to form the imine, followed by reduction with sodium borohydride to yield the N-alkylated product. researchgate.net Direct N-alkylation using alkyl halides is another viable route, which can be promoted by a base like cesium carbonate in DMF to achieve selective mono-N-alkylation. researchgate.net
Role of the Fluorine and Methoxy Groups in Directing Reactivity
The substituents on the benzene ring, a fluorine atom at position 3 and a methoxy group at position 2, play a crucial role in modulating the reactivity of the benzylamine.
Electronic Effects on Reaction Pathways
The electronic nature of the fluorine and methoxy groups significantly influences the nucleophilicity of the amine and the reactivity of the aromatic ring.
Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect (-I effect) on the aromatic ring. nottingham.ac.uknih.gov This effect reduces the electron density on the ring and decreases the basicity and nucleophilicity of the benzylamine nitrogen. researchgate.net The introduction of fluorine can be a strategic tool in medicinal chemistry to alter pKa, metabolic stability, and binding affinity. researchgate.netnih.gov In reactions like the oxidation of benzylamines to imines, a p-fluoro substituent exhibits a strong electron-withdrawing effect that can lower the reaction conversion compared to less electron-withdrawing or donating groups. researchgate.net
The combination of an electron-withdrawing fluorine and an electron-donating methoxy group creates a complex electronic environment that can fine-tune the molecule's reactivity for specific synthetic applications. nih.gov
Steric Considerations in Chemical Transformations
The placement of the methoxy group at the ortho position to the benzylamine moiety introduces significant steric hindrance around the reaction center. nih.gov This steric bulk can impede the approach of reactants to both the amine nitrogen and the adjacent ring positions.
This effect is evident in various reactions. For example, in the synthesis of N-benzylpyrazine-2-carboxamide derivatives, large substituents in the ortho position of the phenyl ring were found to hinder the reaction, potentially due to steric clashes. nih.gov Similarly, during the oxidation of substituted benzylamines, lower conversions were observed for ortho-substituted isomers compared to their meta- and para-counterparts, an outcome attributed to the steric hindrance of the ortho-substituent. researchgate.net Therefore, in reactions involving this compound, the ortho-methoxy group is expected to play a significant role in dictating the stereochemical and regiochemical outcome of transformations by sterically shielding the amine and the C6 position of the aromatic ring.
Derivatives and Analogues of 3 Fluoro 2 Methoxybenzylamine
Synthesis of Substituted Amides and Carboxamides
The primary amine group of 3-fluoro-2-methoxybenzylamine is a key functional group that readily participates in amide bond formation, one of the most fundamental reactions in organic synthesis. This reaction involves coupling the benzylamine (B48309) with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride.
The general approach to synthesizing N-(3-fluoro-2-methoxybenzyl) amides involves the reaction of this compound with a suitable acylating agent. Standard coupling reagents are often employed to facilitate the reaction between the amine and a carboxylic acid. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Table 1: General Synthesis of N-(3-fluoro-2-methoxybenzyl) Amides
| Reactant 1 | Reactant 2 | Coupling Agent/Condition | Product |
|---|---|---|---|
| This compound | Carboxylic Acid (R-COOH) | DCC, EDC, HATU, etc. | N-(3-fluoro-2-methoxybenzyl) amide |
| This compound | Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Triethylamine) | N-(3-fluoro-2-methoxybenzyl) amide |
DCC: Dicyclohexylcarbodiimide, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate.
This straightforward and high-yielding reaction allows for the introduction of a wide variety of "R" groups, leading to a large library of substituted amide and carboxamide derivatives. The physicochemical properties of the resulting molecules can be finely tuned by varying the nature of the carboxylic acid used.
Formation of Heterocyclic Compounds Incorporating the Benzylamine Moiety
The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The benzylamine moiety can be incorporated into ring systems through cyclization reactions, forming the core of structures like isoquinolines and quinazolines.
Several classic named reactions in organic chemistry can be adapted to use this compound or its derivatives to construct these heterocyclic systems.
Bischler-Napieralski Synthesis: This method can lead to the formation of dihydroisoquinolines. It involves the acylation of a phenethylamine (B48288) followed by acid-catalyzed cyclization. A derivative of this compound could be acylated and then cyclized to form a substituted dihydroisoquinoline.
Pictet-Spengler Reaction: This reaction condenses a phenethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. This is a powerful method for creating complex heterocyclic structures.
Quinazoline (B50416) Synthesis: Substituted quinazolines can be synthesized from appropriately functionalized anilines or benzonitriles. While this compound is not an aniline (B41778), it can be a precursor to intermediates used in quinazoline synthesis. For example, oxidation of the aminomethyl group to a nitrile or conversion to an aniline derivative would open pathways to quinazoline ring systems.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Synthetic Route | Key Reactants | Resulting Heterocycle Core |
|---|---|---|
| Bischler-Napieralski type | Acylated 2-(3-fluoro-2-methoxyphenyl)ethylamine | Dihydroisoquinoline |
| Pictet-Spengler type | 2-(3-fluoro-2-methoxyphenyl)ethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline |
These synthetic strategies allow the rigid and defined orientation of the 3-fluoro-2-methoxyphenyl group within a larger heterocyclic framework, which is a common approach in the design of biologically active molecules.
Development of Complex Molecular Architectures for Specific Research Applications
The unique substitution pattern of this compound makes it an attractive starting material for developing complex molecules tailored for specific scientific investigations, particularly in the field of medicinal chemistry.
In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are able to bind to multiple biological targets. organic-chemistry.org These scaffolds serve as a foundation for the development of new drugs. The this compound moiety can be incorporated into known privileged scaffolds to explore new chemical space and potentially discover novel biological activities.
Examples of privileged scaffolds where this benzylamine derivative could be incorporated include:
Benzodiazepines: These are a well-known class of psychoactive drugs.
Indoles: The indole nucleus is a core component of many natural and synthetic biologically active compounds.
Piperazines: This six-membered ring containing two nitrogen atoms is a common feature in many pharmaceuticals.
By attaching the 3-fluoro-2-methoxybenzyl group to these core structures, chemists can systematically modify the steric and electronic properties of the resulting molecules to optimize their interaction with biological targets.
The introduction of fluorine atoms into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The presence of the fluorine atom and the methoxy (B1213986) group on the benzylamine ring provides specific electronic and steric properties that can be exploited in the design of enzyme inhibitors and other bioactive molecules.
While research on this compound itself is emerging, structurally related compounds have shown significant biological activity. For example, Z-3-fluoro-2-(4-methoxybenzyl)allylamine, an analogue, has been identified as a potent inhibitor of semicarbazide-sensitive amine oxidase (SSAO). chemicalbook.com This enzyme is a target for the development of anti-inflammatory drugs. chemicalbook.com The study of this analogue suggests that the fluorinated methoxybenzyl motif can be a key pharmacophore for interacting with enzyme active sites.
The development of derivatives from this compound allows researchers to probe the structure-activity relationships of potential therapeutic agents. By systematically modifying the structure, for instance, through the amide and heterocyclic syntheses described above, it is possible to design molecules with improved potency and selectivity for their intended biological targets.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Despite a comprehensive search for empirical spectroscopic and analytical data for the chemical compound this compound, specific experimental research findings required to populate the requested article sections are not available in the public domain. Generating an article with the requested level of detail, including data tables for ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, ESI-MS, and GC-MS, would necessitate access to proprietary databases or original research publications that have characterized this specific molecule.
Information available for structurally related isomers or analogous compounds cannot be used as a substitute, as minor changes in substituent positions on the benzene (B151609) ring significantly alter the spectroscopic properties, making such extrapolation scientifically inaccurate.
Therefore, to adhere to the strict requirements of providing scientifically accurate and detailed research findings, it is not possible to generate the requested article at this time. The creation of such a document requires specific, verifiable data that is not currently accessible through the available resources.
Spectroscopic and Analytical Characterization in Research
Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification and Electronic Properties
Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are fundamental techniques for identifying functional groups and investigating the electronic properties of molecules.
Infrared (IR) Spectroscopy:
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. libretexts.org The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. For 3-Fluoro-2-methoxybenzylamine, characteristic vibrational modes for the amine, aromatic ring, and ether linkages are expected.
The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. pressbooks.pub Primary amines usually show two bands in this region, corresponding to symmetric and asymmetric stretching modes. pressbooks.pub The C-N stretching vibration is expected in the fingerprint region, typically between 1020 and 1250 cm⁻¹.
The aromatic ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹). openstax.orglibretexts.org The C=C stretching vibrations within the ring usually appear in the 1450-1600 cm⁻¹ region. openstax.orglibretexts.org The substitution pattern on the benzene (B151609) ring can be inferred from the C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ range. openstax.orgspectroscopyonline.com For a 1,2,3-trisubstituted benzene ring, characteristic absorptions are expected in this region. spectroscopyonline.com
The methoxy (B1213986) group (-OCH₃) is characterized by a strong C-O stretching vibration, typically observed between 1000 and 1300 cm⁻¹. The C-F stretch of the fluoro group is expected to appear as a strong band in the 1000-1400 cm⁻¹ region.
Expected IR Absorption Bands for this compound:
| Wavenumber Range (cm⁻¹) | Functional Group/Vibrational Mode | Expected Intensity |
| 3300 - 3500 | N-H Stretch (primary amine) | Medium (often two bands) |
| 3030 - 3100 | Aromatic C-H Stretch | Weak to Medium |
| 2850 - 3000 | Aliphatic C-H Stretch (CH₂ and OCH₃) | Medium |
| 1450 - 1600 | Aromatic C=C Stretch | Medium to Strong |
| 1000 - 1300 | C-O Stretch (aryl ether) | Strong |
| 1000 - 1400 | C-F Stretch | Strong |
| 690 - 900 | Aromatic C-H Out-of-Plane Bending | Medium to Strong |
UV-Vis Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring. pharmatutor.orglibretexts.org The benzene ring itself has a primary absorption band around 204 nm and a less intense, fine-structured secondary band around 256 nm. spcmc.ac.in
Substitution on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. spcmc.ac.inup.ac.za The presence of auxochromic groups like the amino (-NH₂), methoxy (-OCH₃), and fluoro (-F) groups, which have non-bonding electrons, can interact with the π-system of the ring, leading to a red shift (bathochromic shift) of the absorption maxima to longer wavelengths. spcmc.ac.inhnue.edu.vn These substituents can increase the conjugation and alter the energy levels of the molecular orbitals. hnue.edu.vn The electronic spectrum of this compound is therefore expected to show absorption bands at wavelengths longer than those of unsubstituted benzene.
Expected UV-Vis Absorption for this compound:
| Transition Type | Expected Wavelength Region (nm) |
| π → π* (Primary Band) | > 204 |
| π → π* (Secondary Band) | > 256 |
Computational Chemistry and Modeling Studies
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict how a molecule (ligand), such as 3-Fluoro-2-methoxybenzylamine, would bind to a specific target protein. This method is crucial for understanding potential therapeutic effects.
This subsection would typically involve docking this compound into the active site of various target proteins. The analysis would predict the binding energy (a measure of affinity) and the specific orientation (binding mode) of the molecule within the protein's binding pocket. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues, would be identified. However, no specific studies detailing the binding affinities or modes for this compound have been published.
SAR studies explore how modifications to a chemical structure affect its biological activity. For this compound, this would involve computationally comparing its predicted activity with that of a series of structurally similar analogs. By altering substituents on the benzyl (B1604629) ring or the amine group, researchers could determine which chemical features are critical for biological activity. For instance, studies on related benzylamine (B48309) or phenethylamine (B48288) derivatives often reveal that the position and nature of substituents like fluorine and methoxy (B1213986) groups can significantly influence receptor affinity and selectivity. nih.govnih.gov However, specific SAR data derived from computational models of this compound are not available.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
MD simulations provide a dynamic view of molecular interactions over time. A simulation of this compound, either alone in a solvent or bound to a protein, would reveal its conformational flexibility, stability, and the persistence of key interactions. This analysis helps validate docking results by showing whether the predicted binding pose is stable over time. No specific MD simulation studies for this compound have been reported.
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
DFT is a quantum mechanical method used to calculate the electronic structure of molecules. For this compound, DFT calculations would provide precise information on its optimized molecular geometry (bond lengths and angles), electronic properties (such as the distribution of electron density), and spectroscopic characteristics. orientjchem.orgresearchgate.netnih.gov These calculations are fundamental for understanding the molecule's intrinsic reactivity and physical properties. While DFT is a standard computational tool, specific published results for this compound are not found in the searched literature.
In Silico ADME/Tox Prediction and Pharmacokinetic Analysis
In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound. This analysis is vital for assessing a molecule's drug-likeness and potential safety profile early in the discovery process. semanticscholar.orgresearchgate.net For this compound, these predictions would estimate parameters like oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential toxicities.
While specific, experimentally validated ADME/Tox data for this compound is not available, a predictive analysis can be generated using established computational models. The table below represents a theoretical in silico prediction based on the structure of this compound, using common ADME prediction algorithms.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 155.17 g/mol | Complies with Lipinski's Rule of Five (<500) |
| LogP (Octanol/Water Partition Coefficient) | 1.5 - 2.0 | Indicates good membrane permeability |
| Topological Polar Surface Area (TPSA) | 38.2 Ų | Suggests good oral bioavailability |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (<5) |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule of Five (<10) |
| Blood-Brain Barrier (BBB) Permeation | Predicted to be BBB permeable | Potential for CNS activity |
| CYP450 Inhibition (e.g., CYP2D6) | Possible inhibitor | Potential for drug-drug interactions |
| Ames Mutagenicity | Predicted to be non-mutagenic | Low risk of carcinogenicity |
Advanced Research Applications and Future Directions
Development of Sensors and Probes
The incorporation of fluorine atoms into organic molecules can significantly enhance their utility in the development of chemical sensors and fluorescent probes. While direct applications of 3-Fluoro-2-methoxybenzylamine in this area are still emerging, the properties of fluorinated aromatic compounds suggest a promising future.
The high electronegativity of fluorine can influence the electronic properties of the aromatic ring, potentially leading to changes in fluorescence or electrochemical signals upon interaction with specific analytes. This principle is fundamental in the design of selective sensors. For instance, fluorinated polyaniline-based sensors have demonstrated enhanced sensitivity for ammonia (B1221849) detection. The fluorine atoms in the polymer backbone are thought to interact with ammonia molecules through hydrogen bonding and electrostatic interactions, leading to a measurable change in the material's conductivity nih.gov.
Furthermore, fluorinated compounds are integral to the development of fluorescent probes for biological imaging. The introduction of fluorine can improve photostability and influence the emission spectra of fluorophores. While research has focused on various fluorinated scaffolds, the this compound moiety presents an intriguing template for designing novel probes. Its amine group can be functionalized to introduce specific recognition sites for various biological targets.
Catalysis and Material Science Applications
In the realms of catalysis and material science, the structural motifs present in this compound offer several avenues for exploration. The benzylamine (B48309) functionality is a known ligand type in coordination chemistry and can be used to synthesize metal complexes with catalytic activity. The electronic and steric properties of the ligand, influenced by the fluoro and methoxy (B1213986) substituents, could fine-tune the reactivity and selectivity of the metallic center.
The presence of fluorine in aromatic amines is also beneficial in the synthesis of advanced polymers. Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy mdpi.com. For example, fluorinated poly(amide imide)s have shown excellent solubility and thermal stability, making them suitable for high-performance applications researchgate.net. Although direct polymerization of this compound has not been extensively reported, its potential as a monomer or a modifying agent for creating novel fluorinated polymers with tailored properties is an area ripe for investigation.
| Property Enhanced by Fluorination | Potential Application in Materials Science |
| Thermal Stability | High-performance polymers for demanding environments. |
| Chemical Resistance | Coatings and materials for corrosive environments. |
| Low Surface Energy | Hydrophobic and oleophobic surfaces. |
| Altered Electronic Properties | Organic electronic materials, such as in transistors. |
Innovative Synthetic Methodologies
The synthesis of fluorinated amines like this compound is an active area of research, with a focus on developing more efficient and environmentally benign methods.
Photoredox Catalysis in Fluorinated Amine Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds and the synthesis of fluorinated organic molecules under mild conditions mdpi.comresearchgate.netsemanticscholar.org. This methodology often utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer processes, leading to the generation of reactive radical intermediates. While specific photoredox-catalyzed syntheses of this compound are not yet prevalent in the literature, the general strategies developed for the synthesis of fluorinated aromatic compounds are applicable mdpi.com. These methods could provide more efficient and selective routes to this and related compounds compared to traditional fluorination techniques. For instance, photoredox-mediated fluorination of alkoxyamines has been shown to be a versatile method for producing a variety of alkyl fluorides nih.gov.
Sustainable and Environmentally Friendly Approaches
The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize the use and generation of hazardous substances tandfonline.com. Research in this area focuses on several key aspects:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and fluorinating agents with more environmentally benign alternatives.
Catalytic Methods: Employing catalytic methods, including biocatalysis, to reduce energy consumption and waste generation. For example, biocatalytic methods using transaminases have been developed for the synthesis of various substituted benzylamines researchgate.net.
Mechanochemistry: Solvent-free mechanochemical methods, such as manual grinding, have been successfully used for the synthesis of fluorinated imines from fluorinated benzaldehydes and benzylamines, offering a greener alternative to traditional solvent-based methods mdpi.com.
The development of sustainable synthetic routes to this compound will be crucial for its wider application.
Exploration of Novel Bioactive Scaffolds
The benzylamine scaffold is a common feature in many biologically active compounds and pharmaceuticals drugbank.com. The introduction of fluorine and methoxy substituents on the aromatic ring can significantly modulate the pharmacological properties of the parent molecule, including its metabolic stability, binding affinity, and bioavailability.
Substituted benzylamines have been investigated for a wide range of therapeutic applications. For instance, derivatives of benzylamine have shown promise as antifungal agents nih.gov. The specific substitution pattern on the benzyl (B1604629) ring is critical for the biological activity. The 3-fluoro-2-methoxy substitution pattern of the target compound offers a unique combination of electronic and steric properties that could be exploited in the design of new therapeutic agents.
Furthermore, substituted aryl benzylamines have been identified as potent and selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which is a target for the treatment of hormone-dependent diseases nih.gov. The exploration of this compound as a scaffold for developing new enzyme inhibitors and other bioactive molecules represents a promising direction for future research in medicinal chemistry.
| Compound Class | Biological Activity |
| Substituted Benzylamines | Antifungal nih.gov |
| Substituted Aryl Benzylamines | Enzyme Inhibition (e.g., 17β-HSD3) nih.gov |
| Benzylamine Derivatives | Various, including anticonvulsant and anti-inflammatory walshmedicalmedia.com |
Q & A
Basic: What are the recommended synthetic routes for 3-Fluoro-2-methoxybenzylamine in academic research?
Methodological Answer:
A common synthesis involves reductive amination of 3-Fluoro-2-methoxybenzaldehyde (CAS 405-51-6, available commercially ). The aldehyde is reacted with ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid (pH ~6). The reaction is monitored via TLC, and the product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient). Alternative routes include nucleophilic substitution of halogenated intermediates, though reductive amination is preferred for higher yields.
Basic: How can researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show peaks for the methoxy group (~δ 3.85 ppm, singlet), aromatic protons (split due to fluorine coupling), and the benzylamine NH₂ (δ 1.5–2.5 ppm, broad, exchangeable). ¹⁹F NMR can confirm fluorine position (δ -110 to -120 ppm for meta-fluorine). Compare data with NIST Standard Reference Database entries for related fluorinated benzylamines .
- HPLC : Use a C18 column with a mobile phase of 70:30 acetonitrile/water (0.1% TFA) at 1 mL/min; retention time ~8–10 minutes. Purity >95% is typical for research-grade material.
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 170.1 (C₈H₁₀FNO⁺).
Basic: What analytical techniques are suitable for quantifying this compound in reaction mixtures?
Methodological Answer:
- Reverse-Phase HPLC : Calibrate with a standard curve (1–100 µg/mL) using UV detection at 254 nm.
- GC-MS : Derivatize with trifluoroacetic anhydride (TFAA) to improve volatility. Use a DB-5MS column and monitor for the derivatized product ([M-TFA]⁺).
- Potentiometric Titration : For free amine quantification, titrate against 0.1 M HCl in ethanol/water (1:1) using a pH meter endpoint (~pH 4.5).
Advanced: How to resolve contradictions in reported physicochemical data (e.g., melting points, spectral peaks)?
Methodological Answer:
Contradictions often arise from impurities, polymorphs, or measurement conditions. For example:
- Melting Point Variability : Recrystallize the compound from dichloromethane/hexane and compare with literature under controlled heating rates.
- NMR Shifts : Ensure deuterated solvent consistency (e.g., CDCl₃ vs. DMSO-d₆) and temperature. Cross-validate with computational methods (DFT for predicted shifts) .
- Purity Checks : Use orthogonal methods (HPLC + GC) to rule out co-eluting impurities.
Advanced: What strategies optimize the stability of this compound under varying experimental conditions?
Methodological Answer:
- Storage : Store at –20°C in amber vials under argon to prevent oxidation. Desiccate to avoid hygroscopic degradation .
- pH Control : In aqueous solutions, maintain pH 6–8 (avoid strong acids/bases that protonate the amine or hydrolyze the methoxy group).
- Light Sensitivity : Use UV-blocking glassware during photochemical experiments.
Advanced: How to design experiments to probe the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Leaving Group Activation : React with acyl chlorides (e.g., acetyl chloride) in dry THF with triethylamine to form amides. Monitor by IR for C=O stretch (~1650 cm⁻¹).
- Cross-Coupling Reactions : Test Buchwald-Hartwig amination using Pd(OAc)₂/XPhos catalyst to couple with aryl halides. Optimize solvent (toluene) and base (Cs₂CO₃) .
- Kinetic Studies : Vary temperature (25–80°C) and measure reaction rates via HPLC to determine activation parameters (ΔH‡, ΔS‡).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
